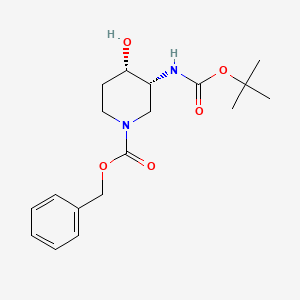

benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate

Descripción general

Descripción

Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a tert-butoxycarbonylamino group, and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative, which undergoes a series of reactions to introduce the necessary functional groups. The tert-butoxycarbonyl (Boc) group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine . The hydroxyl group can be introduced via oxidation reactions, and the benzyl group is typically added through a benzylation reaction using benzyl bromide .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl chloroformate for Boc protection, benzyl bromide for benzylation, PCC for oxidation, and NaBH4 for reduction . Reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound .

Aplicaciones Científicas De Investigación

Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: It is used in the production of fine chemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding interactions .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other Boc-protected piperidine derivatives, such as:

- Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate

- This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the Boc-protected amino group, hydroxyl group, and benzyl group makes it a versatile intermediate for various synthetic applications .

Actividad Biológica

Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate, with the CAS number 1549812-68-1, is a synthetic compound characterized by its unique molecular structure and potential biological activities. It has garnered interest in medicinal chemistry due to its structural similarity to known pharmacological agents and its potential therapeutic applications.

- Molecular Formula: C18H26N2O5

- Molecular Weight: 350.41 g/mol

- Purity: Typically ≥95% in commercial preparations

- IUPAC Name: Benzyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to function as an inhibitor of certain enzymes and receptors involved in metabolic pathways.

Potential Targets:

- Arginase Inhibition: Research indicates that compounds with similar piperidine structures can inhibit arginase, an enzyme implicated in cancer metabolism and immune response modulation .

- Neurotransmitter Modulation: The compound's ability to influence neurotransmitter systems could suggest potential applications in neuropharmacology.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in inhibiting specific enzyme activities. For instance, a study evaluating the effects of various piperidine derivatives found that this compound exhibited significant inhibition of arginase activity, which is crucial for regulating nitric oxide production and cellular signaling pathways associated with cancer progression .

| Study | Compound | Activity Observed | Reference |

|---|---|---|---|

| 1 | This compound | Inhibition of arginase | |

| 2 | Related piperidine derivatives | Modulation of neurotransmitter uptake |

Case Studies

In a case study examining the pharmacological properties of piperidine derivatives, it was noted that compounds structurally similar to this compound showed promise in preclinical models for treating conditions such as cancer and neurodegenerative diseases. The study highlighted the compound's low toxicity profile and favorable pharmacokinetics compared to existing therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest good oral bioavailability and moderate metabolic stability, which are essential for developing effective therapeutic agents.

Propiedades

IUPAC Name |

benzyl (3R,4S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHDMZDTYNCUBC-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@@H]1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.